![molecular formula C10H11NO6 B1337607 2,3,4-Trimethoxy-6-nitrobenzaldehyde CAS No. 52978-83-3](/img/structure/B1337607.png)
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Overview
Description
2,3,4-Trimethoxy-6-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . It is a methoxylated heterocycle that is expressed as an acyl group in reactions . The compound is characterized by the presence of three methoxy groups and a nitro group attached to a benzaldehyde core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde typically involves the following steps :
Methylation of Gallic Acid: Gallic acid is used as a starting material and is methylated using dimethyl sulfate in the presence of sodium hydroxide to form 1,2,3-trimethoxybenzene.
Formylation Reaction: The intermediate 1,2,3-trimethoxybenzene undergoes a formylation reaction with a Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Nitration: The final step involves the nitration of 2,3,4-trimethoxybenzaldehyde to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process ensures that the product purity is above 99% and the total yield reaches approximately 73% .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including :
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,3,4-Trimethoxy-6-aminobenzaldehyde.
Oxidation: 2,3,4-Trimethoxy-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,3,4-Trimethoxy-6-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions such as:
- Reduction: The nitro group can be reduced to an amino group.
- Oxidation: The aldehyde can be oxidized to a carboxylic acid.
- Substitution Reactions: The methoxy groups can be substituted with different functional groups.
Research has demonstrated that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Properties: Studies have shown that compounds derived from this aldehyde demonstrate significant antimicrobial effects against various pathogens .
- Anticancer Activity: Specific derivatives have been evaluated for their ability to inhibit cancer cell growth. For instance, compounds derived from this aldehyde have shown efficacy against ovarian cancer cells by targeting anti-apoptotic proteins .
Pharmaceutical Applications
The compound is utilized as a precursor in the synthesis of pharmaceutical agents. Its derivatives are being explored for potential therapeutic uses in treating infections and cancers due to their bioactive properties .
Industrial Uses
In the industrial sector, this compound is employed in the production of dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating colored compounds used in various applications .
Case Studies
Study | Focus | Findings |
---|---|---|
Biological Evaluation | Anticancer Activity | Derivatives showed significant inhibition of IGROV1-R10 ovarian cancer cells through dual targeting of Bcl-xL and Mcl-1 proteins. |
Synthesis Research | Chemical Reactions | Demonstrated successful substitution of the nitro group with p-methoxybenzylmercaptan, leading to new derivatives with potential applications . |
Antimicrobial Study | Antimicrobial Activity | Compounds derived from this aldehyde exhibited low micromolar activity against various pathogenic protozoans and bacteria . |
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-6-nitrobenzaldehyde involves its electrophilic nature due to the presence of methoxy and nitro groups . These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The methoxy groups increase the electron density on the aromatic ring, enhancing its reactivity towards nucleophiles. The nitro group, being an electron-withdrawing group, further increases the compound’s electrophilicity .
Comparison with Similar Compounds
- 2,3,4-Trimethoxybenzaldehyde
- 2,3,4-Trimethoxy-6-aminobenzaldehyde
- 2,3,4-Trimethoxy-6-nitrobenzoic acid
Comparison: 2,3,4-Trimethoxy-6-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups, which significantly enhance its electrophilic nature compared to its analogs . This makes it more reactive in various chemical reactions, providing a broader range of applications in synthetic chemistry and industrial processes .
Biological Activity
2,3,4-Trimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula . It is characterized by the presence of three methoxy groups and a nitro group attached to a benzaldehyde backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study involving a series of benzaldehyde derivatives demonstrated that certain compounds showed promising results against various cancer cell lines. For instance, a derivative with a trimethoxy substituent displayed an IC50 value of approximately 20 μM against the BxPC-3 pancreatic cancer cell line and similar efficacy against HeLa (cervical), PC-3 (prostate), and MDA-MB-231 (breast) cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In a comparative study, compounds with methoxy substitutions exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, showing significant zone inhibition in agar diffusion tests .
The mechanism of action for the biological activities of this compound is attributed to its electrophilic nature. The presence of electron-withdrawing nitro and electron-donating methoxy groups enhances its reactivity towards biological targets. This reactivity can lead to the formation of reactive intermediates that interact with cellular macromolecules, potentially disrupting vital cellular processes .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound and its derivatives. Below is a summary table highlighting key findings from various research articles:
Additional Studies
Further investigations into the structure-activity relationship (SAR) of benzaldehyde derivatives have shown that modifications at specific positions can enhance biological activity. For instance, compounds with halogen substitutions at the meta-position exhibited stronger anticancer properties compared to those with para substitutions .
Properties
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-83-3 | |
Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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